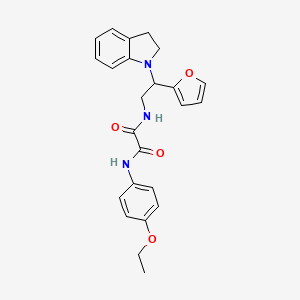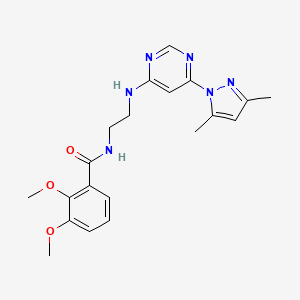
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several properties that make it a valuable tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide involves the inhibition of the FAAH enzyme. This enzyme is responsible for breaking down the endocannabinoid anandamide, which has been found to have several therapeutic benefits. By inhibiting FAAH, N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide can increase the levels of anandamide in the body, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide has been found to have several biochemical and physiological effects. In addition to its inhibitory effect on FAAH, this compound has also been found to have an inhibitory effect on the monoacylglycerol lipase (MAGL) enzyme, which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide can increase the levels of 2-AG in the body, leading to potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide in lab experiments is its ability to selectively inhibit FAAH and MAGL enzymes. This compound has also been found to have low toxicity and good stability, making it a valuable tool in scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide. One potential area of research is in the study of the endocannabinoid system and its potential therapeutic benefits. This compound has also been found to have potential use in the study of pain, inflammation, and neurodegenerative diseases. Additionally, there is potential for the development of new compounds based on the structure of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide that could have even greater therapeutic benefits.
Conclusion
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is a valuable tool in scientific research due to its ability to selectively inhibit FAAH and MAGL enzymes. This compound has potential use in the study of the endocannabinoid system, pain, inflammation, and neurodegenerative diseases. While there are limitations to its use in lab experiments, there is potential for the development of new compounds based on its structure that could have even greater therapeutic benefits.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide involves the reaction of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid with thioamide in the presence of a coupling agent such as EDC or HATU. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the study of the endocannabinoid system. This compound has been found to have an inhibitory effect on the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide can increase the levels of anandamide in the body, leading to potential therapeutic benefits.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c18-11-17(6-9-23-12-17)19-16(20)5-3-13-2-4-14-15(10-13)22-8-1-7-21-14/h2,4,10H,1,3,5-9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMCICQPYAGIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCC(=O)NC3(CCSC3)C#N)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-difluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2830319.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2830320.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2830322.png)
![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2830325.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830326.png)

![2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2830328.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2830331.png)



![Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830338.png)
![N-(4-ethoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2830340.png)